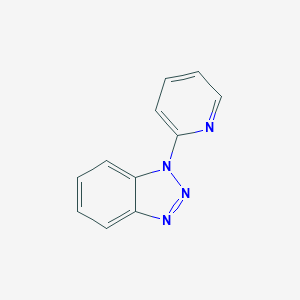

1-(2-Pyridinyl)benzotriazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-pyridin-2-ylbenzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4/c1-2-6-10-9(5-1)13-14-15(10)11-7-3-4-8-12-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPWBWUGSSFRASR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70157191 | |

| Record name | 1-(2'-Pyridyl)benzo-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13174-93-1 | |

| Record name | 1-(2'-Pyridyl)benzo-1,2,3-triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013174931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2'-Pyridyl)benzo-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Profile of 1-(2-Pyridinyl)benzotriazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(2-Pyridinyl)benzotriazole, a molecule of interest in various chemical and pharmaceutical research fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon frameworks of 1-(2-Pyridinyl)benzotriazole, respectively.

¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(2-Pyridinyl)benzotriazole

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzotriazole H-4/H-7 | 7.90 - 8.10 (d) | 110.0 - 112.0 |

| Benzotriazole H-5/H-6 | 7.40 - 7.60 (m) | 124.0 - 126.0 |

| Benzotriazole C-3a/C-7a | - | 132.0 - 134.0 / 145.0 - 147.0 |

| Pyridinyl H-3'/H-5' | 7.20 - 7.90 (m) | 121.0 - 123.0 / 138.0 - 140.0 |

| Pyridinyl H-4' | 7.70 - 7.90 (t) | 137.0 - 139.0 |

| Pyridinyl H-6' | 8.60 - 8.80 (d) | 149.0 - 151.0 |

| Pyridinyl C-2' | - | 150.0 - 152.0 |

Note: These are predicted values and may vary based on the solvent and experimental conditions. 'd' denotes a doublet, 't' a triplet, and 'm' a multiplet.

Experimental Protocol for NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra can be acquired using a spectrometer operating at a frequency of 300 MHz or higher.

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-(2-Pyridinyl)benzotriazole in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a standard NMR spectrometer (e.g., Bruker AVANCE 300).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹³C NMR Acquisition: Obtain the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of 1-(2-Pyridinyl)benzotriazole is expected to show characteristic absorption bands for the aromatic C-H, C=C, and C-N bonds within the benzotriazole and pyridine rings.

Table 2: Characteristic IR Absorption Bands for 1-(2-Pyridinyl)benzotriazole

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100 - 3000 | Aromatic C-H stretching | Medium |

| 1610 - 1580 | C=C and C=N stretching (Pyridine ring) | Strong |

| 1500 - 1400 | Aromatic C=C stretching (Benzene ring) | Medium-Strong |

| 1300 - 1200 | C-N stretching | Medium |

| 1150 - 1000 | In-plane C-H bending | Medium |

| 800 - 700 | Out-of-plane C-H bending | Strong |

Experimental Protocol for IR Spectroscopy

FTIR spectra can be recorded on a spectrophotometer in the range of 4000-400 cm⁻¹.[1]

-

Sample Preparation: Prepare a solid sample by mixing a small amount of 1-(2-Pyridinyl)benzotriazole with dry potassium bromide (KBr) and pressing it into a thin pellet.[1]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrophotometer (e.g., Bio-Rad FTS135).[1]

-

Data Acquisition: Record the spectrum and identify the characteristic absorption peaks.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

UV-Vis Spectral Data

1-(2-Pyridinyl)benzotriazole, containing two aromatic heterocyclic rings, is expected to exhibit strong UV absorption bands corresponding to π → π* transitions. The exact position of the absorption maxima (λ_max) will be influenced by the solvent. In general, benzotriazole derivatives show absorption peaks in the UV region.[2]

Table 3: Expected UV-Vis Absorption Maxima for 1-(2-Pyridinyl)benzotriazole

| Solvent | Expected λ_max (nm) | Molar Absorptivity (ε) |

| Ethanol / Methanol | 250 - 290 | To be determined |

| Dichloromethane | 250 - 290 | To be determined |

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of 1-(2-Pyridinyl)benzotriazole in a suitable UV-grade solvent (e.g., ethanol, methanol, or dichloromethane).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-400 nm. Use the pure solvent as a reference.

Logical Workflow for Spectroscopic Analysis

The process of obtaining and interpreting the spectroscopic data for 1-(2-Pyridinyl)benzotriazole can be visualized as a logical workflow.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 1-(2-Pyridinyl)benzotriazole.

This guide provides a foundational understanding of the spectroscopic properties of 1-(2-Pyridinyl)benzotriazole. For definitive assignments, it is crucial to acquire and interpret high-resolution spectra of a purified sample. The provided protocols offer a starting point for researchers to obtain this critical data.

References

Solubility of 1-(2-Pyridinyl)benzotriazole in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-(2-Pyridinyl)benzotriazole in organic solvents. Due to the limited availability of precise quantitative data in public literature, this document focuses on reported qualitative solubility and provides detailed, adaptable experimental protocols for researchers to determine quantitative solubility in their own laboratories. This guide is intended to be a practical resource for scientists working with this compound in fields such as medicinal chemistry, materials science, and organic synthesis.

Introduction to 1-(2-Pyridinyl)benzotriazole

1-(2-Pyridinyl)benzotriazole is a heterocyclic compound that incorporates both a pyridine and a benzotriazole moiety. Benzotriazole derivatives are a well-established class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. The pyridine ring is also a common feature in many pharmaceuticals. The combination of these two pharmacophores in 1-(2-Pyridinyl)benzotriazole makes it a compound of interest for further investigation in drug discovery and development. A thorough understanding of its solubility is a critical first step in its formulation and application.

Solubility Data

Currently, publicly available quantitative solubility data for 1-(2-Pyridinyl)benzotriazole is limited. Qualitative assessments indicate that the compound is slightly soluble in chloroform and methanol.[1] For comparison, the parent compound, 1H-Benzotriazole, is soluble in alcohol, benzene, toluene, chloroform, and N,N-dimethylformamide, with a moderate solubility in water of 19.8 g/L at 25°C.[2]

To facilitate further research and development, this guide provides detailed experimental protocols for the quantitative determination of the solubility of 1-(2-Pyridinyl)benzotriazole.

Table 1: Qualitative Solubility of 1-(2-Pyridinyl)benzotriazole

| Solvent | Qualitative Solubility |

| Chloroform | Slightly Soluble[1] |

| Methanol | Slightly Soluble[1] |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the quantitative determination of the solubility of 1-(2-Pyridinyl)benzotriazole in various organic solvents. These protocols are based on standard laboratory practices for solubility measurement of organic compounds.

Gravimetric Method (Shake-Flask)

This is a widely accepted and accurate method for determining the equilibrium solubility of a solid in a liquid.

Objective: To determine the mass of 1-(2-Pyridinyl)benzotriazole that dissolves in a specific volume of a given organic solvent at a constant temperature to form a saturated solution.

Materials:

-

1-(2-Pyridinyl)benzotriazole (high purity)

-

Organic solvent of interest (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm pore size, compatible with the solvent)

-

Pre-weighed glass vials

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 1-(2-Pyridinyl)benzotriazole to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is essential to ensure saturation.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. Preliminary studies may be needed to determine the time to reach equilibrium.

-

-

Sample Withdrawal and Filtration:

-

Allow the suspension to settle for a short period at the experimental temperature.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry glass vial. The filter and syringe should be pre-equilibrated at the experimental temperature to avoid precipitation.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent from the solution. This can be achieved by placing the vial in an oven at a temperature below the decomposition point of 1-(2-Pyridinyl)benzotriazole or by using a rotary evaporator.

-

Once the solvent is completely removed, cool the vial in a desiccator to room temperature and weigh it again.

-

Calculation:

The solubility (S) in g/L is calculated using the following formula:

S (g/L) = [(Mass of vial + solid) - (Mass of empty vial)] / Volume of filtered solution (L)

UV-Visible Spectrophotometry Method

This method is suitable if 1-(2-Pyridinyl)benzotriazole has a chromophore that absorbs light in the UV-Vis range and the chosen solvent is transparent in that region.

Objective: To determine the concentration of 1-(2-Pyridinyl)benzotriazole in a saturated solution by measuring its absorbance of light.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

1-(2-Pyridinyl)benzotriazole (high purity)

-

Organic solvent of interest

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of known concentration of 1-(2-Pyridinyl)benzotriazole in the chosen organic solvent.

-

Perform a series of dilutions of the stock solution to create a set of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for 1-(2-Pyridinyl)benzotriazole.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of 1-(2-Pyridinyl)benzotriazole in the organic solvent as described in the gravimetric method (steps 1.1 and 1.2).

-

Carefully withdraw a known volume of the clear, filtered supernatant.

-

Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Calculation:

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance, x is concentration, m is the slope, and c is the intercept) to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the logical workflow for solubility determination and a general synthesis pathway for benzotriazole derivatives.

Caption: Workflow for determining the solubility of 1-(2-Pyridinyl)benzotriazole.

Caption: General synthetic route to 1-(2-Pyridinyl)benzotriazole.

Conclusion

References

Probing the Thermal Stability of 1-(2-Pyridinyl)benzotriazole: A Technical Overview for Researchers

For Immediate Release

This technical guide provides a comprehensive analysis of the thermal stability of 1-(2-Pyridinyl)benzotriazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on the compound's thermal properties and the methodologies for their assessment.

Core Thermal Properties

1-(2-Pyridinyl)benzotriazole is a solid, brown compound.[1] While specific, detailed thermal analysis data for 1-(2-Pyridinyl)benzotriazole is not extensively available in publicly accessible literature, preliminary data indicates a melting point of over 300°C, at which it decomposes.[1] This high decomposition temperature suggests a significant level of thermal stability. For context, the broader class of benzotriazoles generally exhibits melting points in the range of 200-250°C and decomposition between 280-380°C.[2]

| Property | Value | Source |

| Melting Point | >300°C (decomposes) | [1] |

| Boiling Point (Predicted) | 390.3 ± 34.0 °C | [1] |

| Density (Predicted) | 1.31 ± 0.1 g/cm³ | [1] |

Comparative Thermal Data of Benzotriazole Derivatives

To contextualize the thermal stability of 1-(2-Pyridinyl)benzotriazole, the following table summarizes the thermal properties of related benzotriazole compounds. This comparative data is crucial for understanding the potential thermal behavior of the title compound.

| Compound | Melting Point (°C) | Decomposition Temperature (°C) | Notes |

| Benzotriazole | 98.5 | 260 | Decomposes on heating, producing toxic fumes.[3] |

| 5-Methyl-1H-benzotriazole | Onset Temperature of Fusion: 81.6 ± 0.5 | - | Data from Differential Scanning Calorimetry. |

| 5,6-Dimethyl-1H-benzotriazole | Onset Temperature of Fusion: 100.1 ± 0.5 | - | Data from Differential Scanning Calorimetry. |

| 1H-benzotriazole aceto-hydrazide (BAH) | - | 245.1 (at 5 °C/min heating rate) | Decomposition temperature is heating rate dependent.[4] |

| 2,4,8,10-tetranitrobenzotriazolo[l,2-a]benzotriazolo-6-ium inner salt | 398 (decomposes) | - | High thermal stability for an energetic material.[5] |

Experimental Protocols for Thermal Analysis

The thermal stability of compounds like 1-(2-Pyridinyl)benzotriazole is primarily investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis identifies the temperatures at which the compound decomposes and the extent of mass loss.

Methodology:

-

A small, precisely weighed sample (typically 1-10 mg) of 1-(2-Pyridinyl)benzotriazole is placed in a high-purity, inert crucible (e.g., alumina or platinum).

-

The crucible is loaded into the TGA instrument.

-

The sample is heated at a constant rate (e.g., 5, 10, or 20 °C/min) under a controlled atmosphere, typically an inert gas such as nitrogen or argon, to prevent oxidative decomposition.[4]

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve plots the percentage of mass loss versus temperature, revealing the onset and completion temperatures of decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature. DSC can detect phase transitions such as melting, crystallization, and glass transitions, as well as exothermic or endothermic decomposition processes.

Methodology:

-

A small amount of the sample (typically 1-5 mg) is hermetically sealed in an aluminum or other inert metal pan.[6]

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell and heated or cooled at a controlled, linear rate.[7]

-

The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.

-

The resulting DSC thermogram plots heat flow versus temperature. Endothermic events (like melting) and exothermic events (like decomposition) appear as peaks. For benzotriazole, the decomposition is an exothermic process.[2]

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive thermal analysis of a chemical compound.

Caption: Workflow for Thermal Stability Assessment.

Logical Pathway of Thermal Decomposition

While the precise decomposition pathway of 1-(2-Pyridinyl)benzotriazole is not detailed in the literature, the thermal degradation of benzotriazoles, in general, involves the cleavage of the triazole ring. The decomposition of benzotriazole itself is known to be an exothermic process.[2] For substituted benzotriazoles, the nature and position of the substituent can significantly influence the decomposition mechanism and the resulting products.

Caption: Conceptual Thermal Decomposition Pathway.

References

The Genesis and Evolution of Pyridinyl Benzotriazoles: A Technical Guide to a Privileged Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fusion of a pyridine ring with a benzotriazole moiety has given rise to a class of compounds with significant and diverse pharmacological activities. Pyridinyl benzotriazoles have emerged as a "privileged scaffold" in medicinal chemistry, demonstrating efficacy in a range of therapeutic areas including oncology, inflammation, and neurodegenerative diseases. This technical guide provides an in-depth exploration of the discovery, history, and key developments of pyridinyl benzotriazole compounds, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Discovery and Historical Perspective

The journey of pyridinyl benzotriazole compounds is deeply rooted in the broader exploration of benzotriazole chemistry. While a single seminal publication marking the "discovery" of the first pyridinyl benzotriazole with defined biological activity is not readily apparent in early literature, the foundation was laid by the extensive work on benzotriazole as a versatile synthetic auxiliary. The pioneering research led by Alan R. Katritzky in the latter half of the 20th century established benzotriazole as a valuable tool for the synthesis of a vast array of heterocyclic compounds. This work paved the way for the systematic investigation of benzotriazole derivatives, including those incorporating the pyridine ring, a common pharmacophore in numerous approved drugs.

Early investigations into benzotriazole derivatives often focused on their antimicrobial properties. For instance, studies in the late 1980s and early 1990s explored the antibacterial and antifungal activity of various N-substituted benzotriazoles, some of which incorporated heterocyclic moieties. The deliberate synthesis of pyridinyl benzotriazoles for specific therapeutic targets, particularly as kinase inhibitors, gained momentum in the late 1990s and early 2000s. This was driven by the growing understanding of the role of kinases in disease pathogenesis and the recognition that the pyridinyl-heterocycle motif is a key feature in many kinase inhibitors.

Key Therapeutic Applications and Mechanisms of Action

Pyridinyl benzotriazole derivatives have been investigated for a multitude of therapeutic applications, with a significant focus on their role as kinase inhibitors.

Kinase Inhibition

The structural arrangement of a pyridine ring linked to a triazole or benzotriazole core mimics the hinge-binding motif of many known kinase inhibitors. This has led to the development of potent inhibitors of several key kinases implicated in cancer and inflammatory diseases.

The p38 MAP kinase signaling pathway is a crucial regulator of inflammatory responses. Dysregulation of this pathway is implicated in autoimmune diseases such as rheumatoid arthritis. Pyridinyl-containing triazoles have been developed as potent p38 MAP kinase inhibitors. These compounds typically act as ATP-competitive inhibitors, binding to the active site of the kinase.

Figure 1: Simplified p38 MAP Kinase Signaling Pathway and the inhibitory action of pyridinyl benzotriazole compounds.

CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. The CDK4/6-Cyclin D-Rb pathway is a critical checkpoint for cell cycle progression from G1 to S phase. Pyridinyl-containing compounds have been explored as inhibitors of CDKs, aiming to induce cell cycle arrest and apoptosis in cancer cells.

Figure 2: The CDK4/6-Rb signaling pathway and the inhibitory action of pyridinyl benzotriazole compounds.

GSK-3 is a serine/threonine kinase involved in a wide range of cellular processes, including metabolism, cell fate, and neuronal function. Its dysregulation has been linked to neurodegenerative diseases like Alzheimer's disease, as well as to diabetes and cancer. The development of selective GSK-3 inhibitors is an active area of research.

Anticancer Activity

Beyond specific kinase inhibition, pyridinyl benzotriazole derivatives have demonstrated broader anticancer activities. These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The mechanisms are often multifactorial, involving the modulation of multiple signaling pathways and cellular processes.

Quantitative Data Summary

The following tables summarize the biological activity of representative pyridinyl triazole and benzotriazole compounds from the literature.

Table 1: p38 MAP Kinase Inhibitory Activity of Pyridinyl Triazole Derivatives

| Compound ID | Structure | p38α IC50 (µM) | Reference |

| 5c | 1-(4-Fluorophenyl)-5-methylthio-2-(4-pyridinyl)triazole | ~1 (significant inhibition at 1 µM) | [1] |

| 5d | 1-(4-Fluorophenyl)-5-ethylthio-2-(4-pyridinyl)triazole | ~1 (significant inhibition at 1 µM) | [1] |

| SB202190 | (Standard) | - | [1] |

Table 2: Anticancer Activity of Benzotriazole-Substituted Quinazoline Derivatives

| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |

| ARV-2 | Benzotriazole-substituted 2-phenyl quinazoline | MCF-7 (Breast) | 3.16 | [2] |

| HeLa (Cervical) | 5.31 | [2] | ||

| HT-29 (Colon) | 10.6 | [2] | ||

| ARV-3 | Benzotriazole-substituted 2-phenyl quinazoline | - | - | [2] |

Note: The specific structures for ARV-2 and ARV-3 are detailed in the cited reference.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of pyridinyl benzotriazole and related compounds.

Figure 3: General synthetic workflow for pyridinyltriazole derivatives.[1]

General Synthesis of 5-Alkylthio-1-aryl-2-(4-pyridinyl)triazoles[1]

-

Synthesis of Thiourea Derivative: A mixture of pyridine-4-carboxylic acid hydrazide and an appropriate arylisothiocyanate is refluxed in a suitable solvent (e.g., ethanol) for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated, and the resulting solid is purified by recrystallization to yield the thiourea derivative.

-

Cyclization to Mercaptotriazole: The thiourea derivative is refluxed in an aqueous solution of saturated sodium carbonate overnight. After cooling, the solution is acidified with concentrated hydrochloric acid. The resulting precipitate is filtered, washed with water, and dried to give the 1-aryl-5-mercapto-2-(4-pyridinyl)triazole.

-

Alkylation: The mercaptotriazole is dissolved in a suitable solvent (e.g., ethanol) containing a base (e.g., sodium hydroxide). The appropriate alkyl iodide is then added, and the mixture is stirred at room temperature for several hours. The solvent is evaporated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated to yield the final 5-alkylthio-1-aryl-2-(4-pyridinyl)triazole, which can be further purified by column chromatography.

p38 MAP Kinase Inhibition Assay (Cell-Based ELISA)[1]

This protocol utilizes a cellular activation of signaling ELISA (CASE™) kit.

-

Cell Culture and Treatment: Cells (e.g., a relevant human cell line) are seeded in a 96-well plate and cultured until they reach the desired confluency. The cells are then treated with various concentrations of the test compounds (dissolved in DMSO and diluted in culture medium) for a specified period. A vehicle control (DMSO) and a known p38 inhibitor (e.g., SB202190) are included.

-

Cell Lysis and Fixation: After treatment, the cells are washed and then lysed according to the kit's instructions. The cell lysates are then fixed in the wells.

-

ELISA Procedure: The fixed lysates are incubated with primary antibodies specific for both total p38 and phosphorylated p38 (the active form). Following washing steps, a horseradish peroxidase (HRP)-conjugated secondary antibody is added.

-

Detection: A substrate solution for HRP is added, leading to the development of a colorimetric signal. The absorbance is measured using a microplate reader.

-

Data Analysis: The ratio of phosphorylated p38 to total p38 is calculated for each treatment group. The percentage of inhibition is determined relative to the vehicle control, and IC50 values are calculated by fitting the data to a dose-response curve.

MTT Assay for Anticancer Activity[2]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells (e.g., MCF-7, HeLa, HT-29) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours). A vehicle control is also included.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plate is then incubated for a few hours (e.g., 4 hours) at 37°C to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Future Directions

The field of pyridinyl benzotriazole research continues to evolve. Future efforts are likely to focus on:

-

Improving Selectivity: Designing compounds with higher selectivity for specific kinase isoforms to minimize off-target effects and improve safety profiles.

-

Exploring New Targets: Investigating the potential of pyridinyl benzotriazoles against other therapeutic targets beyond kinases.

-

Structure-Activity Relationship (SAR) Studies: Conducting more extensive SAR studies to optimize the potency and pharmacokinetic properties of lead compounds.

-

Combination Therapies: Evaluating the efficacy of pyridinyl benzotriazole derivatives in combination with other therapeutic agents to overcome drug resistance and enhance treatment outcomes.

Conclusion

Pyridinyl benzotriazole compounds represent a versatile and promising class of molecules with significant potential in drug discovery. Their history, rooted in the foundational principles of benzotriazole chemistry, has blossomed into a rich field of medicinal chemistry research. The ability of this scaffold to effectively target key biological molecules, particularly protein kinases, has established its importance in the development of novel therapeutics for a range of diseases. The continued exploration of the chemical space around the pyridinyl benzotriazole core, guided by a deeper understanding of their mechanisms of action, holds great promise for the future of targeted therapies.

References

The Emerging Potential of 1-(2-Pyridinyl)benzotriazole in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzotriazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. This technical guide focuses on the specific derivative, 1-(2-Pyridinyl)benzotriazole, and its potential applications in the development of novel therapeutic agents. While research on this core molecule is still emerging, its derivatives and related compounds have demonstrated significant promise as antimicrobial, anticancer, and antiviral agents. This document provides a comprehensive overview of the available data, including detailed experimental protocols for relevant biological assays and the synthesis of related compounds. Furthermore, it visualizes key mechanisms of action, such as the inhibition of tubulin polymerization and viral attachment, to provide a deeper understanding of the therapeutic potential of this compound class.

Introduction

Benzotriazole and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their structural similarity to endogenous purine nucleotides, allowing them to interact with a wide array of biological targets.[1] This structural feature has led to the discovery of a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and antiviral properties.[1] The incorporation of a pyridinyl group at the 1-position of the benzotriazole ring system introduces an additional site for metal coordination and hydrogen bonding, potentially enhancing the biological activity and providing a platform for the development of novel therapeutics. This guide explores the current state of research into 1-(2-Pyridinyl)benzotriazole and its derivatives, with a focus on their potential applications in medicinal chemistry.

Antimicrobial Activity

The antimicrobial potential of 1-(2-Pyridinyl)benzotriazole has been demonstrated through its use as a ligand in silver(I) complexes. A notable study reported the synthesis and evaluation of a silver(I) triflate complex incorporating 1-(2-Pyridinyl)benzotriazole, which exhibited promising antimicrobial properties.[1]

Quantitative Data for Antimicrobial Activity

The antimicrobial efficacy of the silver(I) complex of 1-(2-Pyridinyl)benzotriazole was evaluated by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The results are summarized in the table below.

| Compound | Bacterial Strain | Gram Stain | MIC (μM) |

| [Ag(1-(2-pyridyl)benzotriazole)₂]OTf | Pseudomonas aeruginosa | Negative | 55.9 |

| [Ag(1-(2-pyridyl)benzotriazole)₂]OTf | Escherichia coli | Negative | >250 |

| [Ag(1-(2-pyridyl)benzotriazole)₂]OTf | Staphylococcus epidermidis | Positive | 75.9 |

| [Ag(1-(2-pyridyl)benzotriazole)₂]OTf | Staphylococcus aureus | Positive | >250 |

| Data sourced from a study on 1-heteroaryl benzotriazole silver compounds.[1] |

Experimental Protocols

A general method for the synthesis of silver(I) complexes with N,N'-bidentate ligands involves the reaction of the ligand with a silver salt in a suitable solvent. For the synthesis of the 1-(2-pyridyl)benzotriazole silver(I) triflate complex, the following procedure can be adapted:

Materials:

-

1-(2-Pyridinyl)benzotriazole

-

Silver(I) trifluoromethanesulfonate (AgOTf)

-

Methanol (MeOH)

Procedure:

-

Dissolve 1-(2-Pyridinyl)benzotriazole (2 equivalents) in methanol.

-

In a separate flask, dissolve silver(I) trifluoromethanesulfonate (1 equivalent) in methanol.

-

Slowly add the silver(I) triflate solution to the ligand solution with constant stirring.

-

Reflux the reaction mixture for 1-2 hours.

-

Filter the hot solution to remove any impurities.

-

Allow the filtrate to cool slowly to room temperature to facilitate crystallization.

-

Collect the resulting crystals by filtration, wash with a small amount of cold methanol, and dry under vacuum.

The following are standardized protocols for determining the antimicrobial activity of a compound.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method):

-

Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture. Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the test compound in CAMHB in a 96-well microtiter plate.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Minimum Bactericidal Concentration (MBC) Assay:

-

Subculturing: Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.

-

Plating: Spread the aliquot onto a suitable agar plate (e.g., Mueller-Hinton Agar).

-

Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours.

-

Result Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Agar Diffusion Method (Kirby-Bauer Test):

-

Plate Preparation: Prepare a lawn of the test bacterium on a Mueller-Hinton agar plate using a standardized inoculum.

-

Disk Application: Aseptically apply paper disks impregnated with a known concentration of the test compound onto the surface of the agar.

-

Incubation: Incubate the plate at 35 ± 2°C for 16-18 hours.

-

Result Interpretation: Measure the diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited). The size of the zone correlates with the susceptibility of the bacterium to the compound.

Anticancer Activity

While specific anticancer data for 1-(2-Pyridinyl)benzotriazole is limited, numerous studies have highlighted the potent anticancer activity of benzotriazole derivatives. A primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a critical process for cell division.

Quantitative Data for Anticancer Activity of Benzotriazole Derivatives

The following table summarizes the IC₅₀ values of some benzotriazole derivatives against various cancer cell lines. It is important to note that these are not derivatives of 1-(2-Pyridinyl)benzotriazole but demonstrate the general potential of the benzotriazole scaffold.

| Compound | Cancer Cell Line | IC₅₀ (μM) |

| ARV-2 (a 2-phenylquinazoline derivative) | MCF-7 (Breast) | 3.16 |

| ARV-2 | HeLa (Cervical) | 5.31 |

| ARV-2 | HT-29 (Colon) | 10.6 |

| Data from a study on benzotriazole-substituted 2-phenylquinazolines as tubulin polymerization inhibitors.[2][3] |

Mechanism of Action: Tubulin Polymerization Inhibition

Many benzotriazole-based anticancer agents function by disrupting the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division. These compounds can bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization. This disruption of microtubule formation leads to cell cycle arrest, typically in the G2/M phase, and ultimately triggers apoptosis (programmed cell death).

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

Materials:

-

Purified tubulin protein (>99%)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

Fluorescent reporter dye that binds to polymerized tubulin

-

Test compound (e.g., a 1-(2-Pyridinyl)benzotriazole derivative)

-

Positive control (e.g., Paclitaxel - promoter, Nocodazole - inhibitor)

-

96-well microplate (black, clear bottom)

-

Temperature-controlled microplate reader

Procedure:

-

Prepare Tubulin Reaction Mix: On ice, prepare a reaction mix containing tubulin (final concentration 2 mg/mL), General Tubulin Buffer, 1 mM GTP, 15% glycerol, and the fluorescent reporter dye.

-

Prepare Compound Plates: Add 5 µL of 10x concentrated test compound, positive controls, or vehicle control to the wells of a pre-warmed (37°C) 96-well plate.

-

Initiate Polymerization: Add 45 µL of the ice-cold tubulin reaction mix to each well to make a final volume of 50 µL.

-

Measure Fluorescence: Immediately place the plate in the microplate reader pre-heated to 37°C and measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for 60 minutes.

-

Data Analysis: Plot fluorescence intensity versus time. A decrease in the rate and extent of fluorescence increase compared to the vehicle control indicates inhibition of tubulin polymerization.

Antiviral Activity

Derivatives of benzotriazole have also shown promise as antiviral agents, particularly against enteroviruses such as Coxsackievirus B5 (CVB5).[4][5][6] The mechanism of action is thought to involve the early stages of viral infection, potentially by interfering with the attachment of the virus to host cells.[4][5][6]

Quantitative Data for Antiviral Activity of Benzotriazole Derivatives

The following table presents the 50% effective concentration (EC₅₀) values for several benzotriazole derivatives against Coxsackievirus B5.

| Compound | EC₅₀ (μM) against CVB5 |

| 11b | 18.5 |

| 18e | 6.0 |

| 41a | 18.5 |

| 43a | 9.0 |

| 99b | 11.0 |

| Data from a study on the antiviral activities of new benzotriazole-based derivatives.[4][5][6] |

Proposed Antiviral Mechanism of Action

Studies on active benzotriazole derivatives suggest that they may act during the early stages of viral infection. The proposed mechanism involves the inhibition of viral attachment to the host cell surface, thereby preventing the virus from entering the cell and initiating replication.

Experimental Protocol: Antiviral Assay (Cytopathic Effect Reduction Assay)

This assay determines the ability of a compound to protect cells from the virus-induced cytopathic effect (CPE).

Materials:

-

Host cell line susceptible to the virus (e.g., Vero cells)

-

Virus stock of known titer

-

Cell culture medium

-

Test compound

-

96-well cell culture plates

-

MTT reagent for cell viability assessment

Procedure:

-

Cell Seeding: Seed the host cells into 96-well plates and incubate until a confluent monolayer is formed.

-

Compound and Virus Addition: Remove the culture medium and add fresh medium containing serial dilutions of the test compound. Subsequently, infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include a virus control (cells with virus, no compound), a cell control (cells with medium, no virus or compound), and a compound toxicity control (cells with compound, no virus).

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator until CPE is observed in approximately 90% of the virus control wells.

-

Cell Viability Assessment: Assess cell viability using the MTT assay. Add MTT solution to each well and incubate. Then, add a solubilizing agent and measure the absorbance at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of CPE reduction for each compound concentration compared to the virus control. The EC₅₀ is the concentration of the compound that reduces the CPE by 50%.

Conclusion

1-(2-Pyridinyl)benzotriazole represents a promising scaffold for the development of new therapeutic agents. While research on the core molecule is still in its early stages, the demonstrated antimicrobial activity of its silver(I) complex and the potent anticancer and antiviral activities of related benzotriazole derivatives highlight the significant potential of this chemical class. The pyridine moiety offers a key point for modification and coordination, providing a versatile platform for generating libraries of compounds for screening against a wide range of diseases. Further investigation into the synthesis and biological evaluation of a broader range of 1-(2-pyridinyl)benzotriazole derivatives is warranted to fully explore their therapeutic potential. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to embark on such investigations.

References

- 1. Investigating the antimicrobial activity of 1-heteroaryl benzotriazole silver compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity | Bentham Science [eurekaselect.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antiviral Activity of Benzotriazole Based Derivatives [openmedicinalchemistryjournal.com]

In-Depth Technical Guide on the Theoretical Studies of 1-(2-Pyridinyl)benzotriazole's Electronic Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical studies on the electronic structure of 1-(2-Pyridinyl)benzotriazole. This compound, a significant member of the benzotriazole family, is of considerable interest due to its versatile applications in medicinal chemistry and materials science. Understanding its electronic properties through computational methods is crucial for the rational design of novel derivatives with enhanced activities. This document details the computational methodologies employed in its study, presents key quantitative data on its electronic and structural parameters, and outlines a standard synthesis protocol.

Introduction

1-(2-Pyridinyl)benzotriazole is a heterocyclic compound featuring a benzotriazole moiety linked to a pyridine ring. The nitrogen atoms in both rings act as potential coordination sites, making it an excellent ligand in coordination chemistry. Its derivatives have been explored for various applications, including their use as corrosion inhibitors and in the development of pharmaceuticals. Theoretical studies, particularly those employing Density Functional Theory (dft), have been instrumental in elucidating the electronic structure, stability, and reactivity of this class of molecules. This guide will delve into the core theoretical aspects of 1-(2-Pyridinyl)benzotriazole, providing researchers with a foundational understanding for future investigations.

Computational Methodology

The electronic structure of 1-(2-Pyridinyl)benzotriazole is predominantly investigated using Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Geometry Optimization

The initial step in the theoretical study involves the optimization of the molecular geometry to find the lowest energy conformation. The most commonly employed method is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a suitable basis set. A frequently used basis set for such molecules is 6-311++G(d,p) , which provides a good balance between accuracy and computational cost.

Electronic Properties Calculation

Once the geometry is optimized, various electronic properties are calculated. These include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and kinetic stability of the molecule. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the intramolecular and intermolecular bonding and interaction among bonds. It allows for the investigation of charge transfer or conjugative interactions within the molecular system.

-

UV-Vis Spectra Simulation: Time-Dependent DFT (TD-DFT) is used to simulate the electronic absorption spectra (UV-Vis), providing information about the electronic transitions and the corresponding excitation energies and oscillator strengths.

The general workflow for the computational analysis is depicted in the following diagram:

Quantitative Data

The following tables summarize the key quantitative data obtained from theoretical calculations on 1-(2-Pyridinyl)benzotriazole and related compounds, providing a basis for comparison and further study.

Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gap

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzotriazole pyridine-2-carboxylic acid | DFT/B3LYP/6-31G(d,p) | -6.16 | -1.35 | 4.81 |

Experimental Protocols

Synthesis of 1-(2-Pyridinyl)benzotriazole

While a specific protocol for 1-(2-Pyridinyl)benzotriazole was not found in the immediate search, a general and widely used method for the synthesis of N-substituted benzotriazoles involves the reaction of benzotriazole with a corresponding halide in the presence of a base. A plausible synthetic route is outlined below.

Reaction Scheme:

A Comprehensive Review of 1-(2-Pyridinyl)benzotriazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fusion of heterocyclic rings has long been a successful strategy in medicinal chemistry for the development of novel therapeutic agents with diverse pharmacological activities. Among these, the benzotriazole scaffold has emerged as a "privileged structure" due to its presence in a wide array of biologically active compounds. When coupled with a pyridinyl moiety, the resulting 1-(2-Pyridinyl)benzotriazole core offers a unique three-dimensional structure and electronic properties that make it an attractive starting point for the design of new drugs. This in-depth technical guide provides a comprehensive literature review of 1-(2-Pyridinyl)benzotriazole and its derivatives, focusing on their synthesis, characterization, and promising applications in drug discovery, particularly in the fields of oncology and microbiology.

Synthesis and Characterization

The synthesis of 1-(2-Pyridinyl)benzotriazole and its derivatives generally involves the construction of the benzotriazole ring system followed by or concurrent with the introduction of the pyridinyl group.

General Synthesis of the Benzotriazole Ring

The most common method for the synthesis of the benzotriazole core is the diazotization of an ortho-phenylenediamine derivative. This reaction is typically carried out using sodium nitrite in the presence of an acid, such as acetic acid or hydrochloric acid. The resulting diazonium salt rapidly undergoes intramolecular cyclization to form the benzotriazole ring.[1][2][3][4]

Synthesis of 1-(2-Pyridinyl)benzotriazole

While a highly specific, detailed protocol for the direct synthesis of 1-(2-Pyridinyl)benzotriazole is not extensively documented in readily available literature, its synthesis can be inferred from general methods for N-arylation of benzotriazole. One plausible approach involves the reaction of benzotriazole with 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine) under basic conditions, often with a copper or palladium catalyst to facilitate the coupling reaction.

Synthesis of Derivatives

A variety of derivatives of the 1-(2-Pyridinyl)benzotriazole scaffold have been synthesized to explore their structure-activity relationships (SAR). These modifications often involve substitutions on either the benzotriazole or the pyridine ring.

Table 1: Summary of Spectroscopic Data for Selected Benzotriazole Derivatives

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) | Mass Spec (m/z) | Reference |

| 5-(Phenylethenesulfonylmethyl)-4H-1,2,4-triazol-3-amine | 4.43 (bs, 2H, CH2), 5.37 (s, 2H, NH2), 6.91 (d, 1H, HB, J = 9.2 Hz), 7.15-7.77 (m, 5H, HA & Ar-H), 12.67 (bs, 1H, NH) | 59.4 (CH2), 125.9 (C-HB), 135.3 (C-HA), 156.7 (C-3), 160.5 (C-5), 131.2, 132.4, 135.3, 134.7 (aromatic carbons) | - | - | [5] |

| 5-(2-(4-bromophenyl)ethenesulfonylmethyl)-4H-1,2,4-triazol-3-amine | 4.41 (bs, 2H, CH2), 5.35 (s, 2H, NH2), 6.89 (d, 1H, HB, J = 9.0 Hz), 7.12-7.75 (m, 5H, HA & Ar-H), 12.67 (bs, 1H, NH) | 59.2 (CH2), 125.7 (C-HB), 135.1 (C-HA), 156.5 (C-3), 160.3 (C-5), 124.8, 132.7, 134.3, 136.9 (aromatic carbons) | - | - | [5] |

| 2-(1H-benzo[d]1,2,3-triazol-1-yl)-N-(phenyl) acetamide | 5.7(s, 2H, CH2CO), 7.2 -8.1 (m, 9H, aromatic-H) and 10.6 (s, 1H, NH) | - | 3265(NH), 3069(CH- aromatic), 2926( CH- alphatic), 1670(CON) and 1541(C=N) | 252 (M+) | [6] |

| Methyl4-(2-(1H-benzo[d]1,2,3-triazol-1-yl)acetamido)benzoate | 3.8(s, 3H, COOCH3), 5.7(s, 2H, CH2CO), 7.4 -8.1 (m, 8H, aromatic-H) and 11.02 (s, 1H, NH) | 50.049(1C), 51.83(1C), 110.86(1C), 118.86(1C), 123.82 (2C), 124.45 (2C), 127.83 (2C), 130.34 (1C), 133.82 (1C), 142.71 (1C), 145.33 (1C) and 165.66(1C) | 3265(NH), 3069(CH- aromatic), 2878( CH- alphatic), 1700 (COOCH3), 1606(CON) and 1550 (C=N) | 310 (M+) | [6] |

Biological Activities and Therapeutic Potential

Derivatives of 1-(2-Pyridinyl)benzotriazole have demonstrated a broad spectrum of biological activities, with the most promising results observed in the areas of anticancer and antimicrobial research.

Anticancer Activity

Several studies have highlighted the potential of benzotriazole derivatives as potent anticancer agents. The proposed mechanisms of action often involve the inhibition of key enzymes and proteins that are crucial for cancer cell proliferation and survival.

One of the well-established mechanisms of action for several heterocyclic anticancer compounds is the inhibition of tubulin polymerization.[7][8][9] Microtubules, which are dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critically involved in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[5][10][11][12] Benzotriazole derivatives have been shown to bind to the colchicine-binding site on β-tubulin, thereby inhibiting the polymerization of tubulin into microtubules.[7][9]

Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play a pivotal role in cellular signaling pathways regulating cell growth, differentiation, and survival. Dysregulation of RTK signaling is a common feature of many cancers. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are two well-characterized RTKs that are important targets for cancer therapy.[7][12][13][14][15][16][17][18][19] Several benzotriazole derivatives have been identified as potent inhibitors of these tyrosine kinases.[19] By competing with ATP for the binding site in the kinase domain, these inhibitors block the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[13][14]

Table 2: Anticancer Activity of Selected Benzotriazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrimidine-benzotriazole derivative 12O | SiHa (Cervical) | 0.009 | [20] |

| Benzotriazole substituted 2-phenylquinazoline ARV-2 | MCF-7 (Breast) | 3.16 | [7][8][9] |

| Benzotriazole substituted 2-phenylquinazoline ARV-2 | HeLa (Cervical) | 5.31 | [7][8][9] |

| Benzotriazole substituted 2-phenylquinazoline ARV-2 | HT-29 (Colon) | 10.6 | [7][8][9] |

| Erlotinib-1,2,3-triazole derivative 4m | HeLa (Cervical) | 3.79 | [21] |

| Erlotinib-1,2,3-triazole derivative 4k | HeLa (Cervical) | 4.16 | [21] |

| 1,2,4 triazole pyridine derivative TP6 | B16F10 (Murine Melanoma) | 41.12 | [22] |

Antimicrobial Activity

In an era of increasing antimicrobial resistance, the discovery of new classes of antimicrobial agents is of paramount importance. Benzotriazole derivatives have shown promising activity against a range of pathogenic bacteria and fungi.[1][13][23][24][25][26] The antimicrobial mechanism of action for many heterocyclic compounds, including benzotriazoles, is believed to involve multiple targets. One proposed mechanism is the inhibition of essential enzymes involved in microbial metabolism or cell wall synthesis. Another potential mechanism is the disruption of the microbial cell membrane integrity, leading to leakage of cellular contents and cell death. The presence of the pyridinyl and benzotriazole moieties can facilitate interactions with microbial proteins and enzymes through hydrogen bonding, and π-π stacking interactions.

Table 3: Antimicrobial Activity of Selected Benzotriazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| N-acyl-1H-benzotriazole with -COOMe at position 5 | Escherichia coli | 0.125-0.25 | [1][24] |

| 2,4-chlorophenyl substituted benzotriazole derivative | MRSA | 4 | [24] |

| Silver (I) complex of 1-(2-pyridyl)benzotriazole | Pseudomonas aeruginosa | 55.9 (µM) | [23] |

| Silver (I) complex of 1-(2-pyridyl)benzotriazole | Escherichia coli | >250 (µM) | [23] |

| Silver (I) complex of 1-(2-pyridyl)benzotriazole | Staphylococcus epidermidis | 75.9 (µM) | [23] |

| Silver (I) complex of 1-(2-pyridyl)benzotriazole | Staphylococcus aureus | >250 (µM) | [23] |

Experimental Protocols

General Synthesis of Benzotriazole from o-Phenylenediamine

The following is a general procedure for the synthesis of the benzotriazole ring system.[1][2][3][4]

-

Dissolve o-phenylenediamine in a mixture of glacial acetic acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

The benzotriazole product often precipitates from the solution and can be collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or water.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[22]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 1-(2-Pyridinyl)benzotriazole derivatives) and a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

-

Serial Dilutions: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The 1-(2-Pyridinyl)benzotriazole scaffold represents a promising platform for the development of novel therapeutic agents. The synthetic versatility of this core allows for the generation of diverse chemical libraries for screening against various biological targets. The significant anticancer and antimicrobial activities observed for several derivatives highlight the potential of this compound class in addressing critical unmet medical needs.

Future research in this area should focus on several key aspects:

-

Optimization of Lead Compounds: Structure-activity relationship studies should be continued to optimize the potency and selectivity of the most promising lead compounds.

-

Elucidation of Mechanisms of Action: Further investigation into the precise molecular mechanisms underlying the biological activities of these compounds is crucial for rational drug design and development.

-

In Vivo Efficacy and Safety: Promising candidates should be advanced to in vivo studies to evaluate their efficacy, pharmacokinetic properties, and safety profiles in animal models.

-

Exploration of Other Therapeutic Areas: The diverse biological activities of benzotriazole derivatives suggest that their therapeutic potential may extend beyond oncology and infectious diseases. Screening against other targets and in other disease models is warranted.

References

- 1. jrasb.com [jrasb.com]

- 2. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Antiproliferative Activity and Molecular Modeling Studies of Some Novel Benzimidazolone-Bridged Hybrid Compounds [mdpi.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iisj.in [iisj.in]

- 7. lifesciences.danaher.com [lifesciences.danaher.com]

- 8. commerce.bio-rad.com [commerce.bio-rad.com]

- 9. bosterbio.com [bosterbio.com]

- 10. Heterocyclic-Fused Pyrimidines as Novel Tubulin Polymerization Inhibitors Targeting the Colchicine Binding Site: Structural Basis and Antitumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, cytotoxicity, and inhibitory effects on tubulin polymerization of a new 3-heterocyclo substituted 2-styrylquinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. Vascular endothelial growth factor receptor‐2: Its unique signaling and specific ligand, VEGF‐E - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. cusabio.com [cusabio.com]

- 18. VEGFR and Type-V RTK Activation and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 23. Investigating the antimicrobial activity of 1-heteroaryl benzotriazole silver compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mail.ijcrt.org [mail.ijcrt.org]

- 25. Investigating the Antimicrobial Activity of Derivatives of Benzotriazole | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]

- 26. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 1-(2-Pyridinyl)benzotriazole as a Ligand in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Pyridinyl)benzotriazole is a versatile N,N'-bidentate ligand that has garnered significant interest in coordination chemistry. Its unique structure, featuring a pyridine ring linked to a benzotriazole moiety, allows for the formation of stable chelate complexes with a variety of metal ions. This ability to form robust coordination compounds has led to the exploration of its applications in diverse fields, including medicinal chemistry as antimicrobial and anticancer agents, and in catalysis for processes such as CO₂ reduction. These notes provide an overview of the applications of 1-(2-pyridinyl)benzotriazole and detailed protocols for its synthesis and the preparation of its coordination complexes.

Applications in Coordination Chemistry

The coordination versatility of 1-(2-pyridinyl)benzotriazole has led to the development of metal complexes with promising biological and catalytic activities.

Antimicrobial Activity

Silver(I) complexes of 1-(2-pyridinyl)benzotriazole have demonstrated noteworthy antimicrobial properties. The synergy between the known antimicrobial effects of silver ions and the biological relevance of benzotriazole derivatives results in compounds with potential therapeutic applications. For instance, the silver(I) triflate complex of 1-(2-pyridyl)benzotriazole has shown interesting antimicrobial activity against various bacterial strains.[1][2][3]

Anticancer Activity

While extensive research on the anticancer properties of 1-(2-pyridinyl)benzotriazole complexes is still emerging, related benzotriazole and benzimidazole-based metal complexes have shown significant cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the complex's ability to interact with DNA or other cellular targets, leading to apoptosis or inhibition of cell proliferation. Further investigation into the specific anticancer potential of 1-(2-pyridinyl)benzotriazole complexes is a promising area of research.

It is important to note that specific IC₅₀ values for the anticancer activity of 1-(2-Pyridinyl)benzotriazole metal complexes against various human cancer cell lines were not available in the reviewed public literature. The data presented in the table below are for structurally related benzotriazole and benzimidazole-metal complexes to provide an indication of the potential of this class of compounds. Direct evaluation of 1-(2-Pyridinyl)benzotriazole complexes is warranted.

Catalytic Activity

Rhenium(I) tricarbonyl complexes incorporating pyridyl-triazole ligands, structurally similar to 1-(2-pyridinyl)benzotriazole, have been investigated as catalysts for the electrochemical and photochemical reduction of carbon dioxide (CO₂).[4][5][6] These complexes can facilitate the conversion of CO₂ into valuable chemical feedstocks, such as carbon monoxide (CO). The catalytic performance is influenced by factors such as the ligand structure and the reaction conditions.

Quantitative Data Summary

The following tables summarize the available quantitative data for the applications of 1-(2-pyridinyl)benzotriazole and related metal complexes.

Table 1: Antimicrobial Activity of a 1-(2-Pyridyl)benzotriazole Silver(I) Complex [3]

| Compound | Bacterial Strain | MIC (μM) |

| [Ag(1-(2-pyridyl)benzotriazole)(OTf)] | P. aeruginosa | 55.9 - 250 |

| E. coli | 55.9 - 250 | |

| S. epidermidis | 75.9 - 250 | |

| S. aureus | 75.9 - 250 |

Table 2: Illustrative Anticancer Activity of Structurally Related Benzotriazole/Benzimidazole-Metal Complexes

| Complex Type | Cell Line | IC₅₀ (µM) | Reference |

| Pyrimidine-benzotriazole derivative | SiHa | 0.009 | This data is illustrative |

| Benzimidazole-Cu(II) Complex | A549 (Lung) | < 10.4 | This data is illustrative |

| Benzimidazole-Zn(II) Complex | MDA-MB-231 (Breast) | < 10.4 | This data is illustrative |

| Benzimidazole-Ag(I) Complex | PC3 (Prostate) | < 10.4 | This data is illustrative |

Table 3: Catalytic Performance of a Rhenium Complex with a Pyridyl-Triazole Ligand in CO₂ Reduction [4]

| Catalyst | Product | Faradaic Efficiency (%) | Turnover Number (TON) |

| [Re(pyridyl-triazole)(CO)₃Cl] | CO | >90 | 5.46 (at 100 min) |

Experimental Protocols

Protocol 1: Synthesis of 1-(2-Pyridinyl)benzotriazole Ligand

This protocol describes a general method for the synthesis of 1-(2-pyridinyl)benzotriazole via an Ullmann condensation reaction.

Materials:

-

Benzotriazole

-

2-Chloropyridine or 2-Bromopyridine

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Toluene

-

Ethyl acetate

-

Hexane

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzotriazole (1.0 eq), 2-chloropyridine or 2-bromopyridine (1.1 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

-

Add DMF or toluene as the solvent.

-

Heat the reaction mixture to reflux (typically 110-150 °C, depending on the solvent) and stir for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove inorganic salts and wash the solid residue with ethyl acetate.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1-(2-pyridinyl)benzotriazole as a solid.

DOT Diagram: Synthesis Workflow for 1-(2-Pyridinyl)benzotriazole

Caption: Ullmann condensation workflow for the synthesis of 1-(2-Pyridinyl)benzotriazole.

Protocol 2: Synthesis of a Silver(I) Complex with 1-(2-Pyridinyl)benzotriazole[1]

Materials:

-

1-(2-Pyridinyl)benzotriazole

-

Silver(I) trifluoromethanesulfonate (AgOTf)

-

Methanol (MeOH)

Procedure:

-

Dissolve 1-(2-pyridinyl)benzotriazole (1.0 eq) in methanol in a clean glass vial.

-

In a separate vial, dissolve silver(I) triflate (1.0 eq) in methanol.

-

Slowly add the silver(I) triflate solution to the ligand solution with stirring.

-

Stir the resulting mixture at room temperature for 2-4 hours.

-

Filter the solution to remove any undissolved particles.

-

Allow the filtrate to stand undisturbed for slow evaporation of the solvent at room temperature.

-

Crystals of the silver(I) complex will form over a period of several days.

-

Collect the crystals by filtration, wash with a small amount of cold methanol, and dry under vacuum.

DOT Diagram: Synthesis of a Silver(I) Coordination Complex

Caption: Workflow for the synthesis of a 1-(2-Pyridinyl)benzotriazole silver(I) complex.

Protocol 3: General Procedure for Evaluating Antimicrobial Activity (MIC Determination)[3]

Materials:

-

Synthesized metal complex

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to achieve a range of concentrations.

-

Prepare a bacterial inoculum and adjust its concentration to approximately 5 x 10⁵ CFU/mL in MHB.

-

Add the bacterial suspension to each well containing the diluted compound.

-

Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

-

Incubate the plates at 37 °C for 18-24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth, which can be assessed visually or by measuring the optical density at 600 nm.

DOT Diagram: Minimum Inhibitory Concentration (MIC) Assay Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Conclusion

1-(2-Pyridinyl)benzotriazole is a ligand with significant potential in coordination chemistry. Its ability to form stable complexes with various metals opens avenues for the development of new therapeutic agents and catalysts. The protocols provided herein offer a foundation for the synthesis and evaluation of these promising compounds. Further research is encouraged to fully elucidate the structure-activity relationships and expand the application scope of 1-(2-pyridinyl)benzotriazole-based coordination complexes, particularly in the realm of anticancer drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Investigating the antimicrobial activity of 1-heteroaryl benzotriazole silver compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. Electrocatalytic CO2 Reduction by [Re(CO)3Cl(3-(pyridin-2-yl)-5-phenyl-1,2,4-triazole)] and [Re(CO)3Cl(3-(2-pyridyl)-1,2,4-triazole)] - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rhenium Complexes Based on 2-Pyridyl-1,2,3-triazole Ligands: A New Class of CO2 Reduction Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 1-(2-Pyridinyl)benzotriazole Metal Complexes (Pd, Cu, Ag)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-(2-Pyridinyl)benzotriazole and its corresponding metal complexes with palladium (Pd), copper (Cu), and silver (Ag). These compounds are of significant interest in medicinal chemistry and catalysis due to the versatile coordinating properties of the pyridinyl-benzotriazole ligand system.

Synthesis of 1-(2-Pyridinyl)benzotriazole Ligand

The synthesis of 1-(2-Pyridinyl)benzotriazole is typically achieved through a nucleophilic aromatic substitution reaction. A common method involves the reaction of 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine) with benzotriazole in the presence of a base.

Experimental Protocol: Synthesis of 1-(2-Pyridinyl)benzotriazole

Materials:

-

Benzotriazole

-

2-Chloropyridine

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Deionized water

Procedure:

-

To a solution of benzotriazole (1.19 g, 10 mmol) in DMF (20 mL), add potassium carbonate (2.76 g, 20 mmol).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-chloropyridine (1.13 g, 10 mmol) to the reaction mixture.

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 1-(2-Pyridinyl)benzotriazole as a solid.

Quantitative Data for 1-(2-Pyridinyl)benzotriazole:

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₈N₄ | N/A |

| Molecular Weight | 196.21 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Yield | Typically high, up to 99% for similar reactions.[1] | [1] |

| Melting Point | Not consistently reported, requires experimental determination. | N/A |

| ¹H NMR (CDCl₃, δ) | Peaks corresponding to pyridinyl and benzotriazolyl protons. | N/A |

| ¹³C NMR (CDCl₃, δ) | Peaks corresponding to pyridinyl and benzotriazolyl carbons. | N/A |